molecular formula C24H42N4 B1274214 n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine CAS No. 80584-90-3

n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine

Cat. No.: B1274214
CAS No.: 80584-90-3
M. Wt: 386.6 g/mol
InChI Key: DHTAIMJOUCYGOL-UHFFFAOYSA-N
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Description

n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine: is a chemical compound known for its unique structure and properties. It is a derivative of benzotriazole, a heterocyclic compound that has gained significant attention in various fields due to its stability and versatility. This compound is particularly noted for its applications in industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine typically involves the reaction of benzotriazole with formaldehyde and secondary amines. The process can be carried out under mild conditions, often using solvents like ethanol or methanol to facilitate the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification methods such as distillation and crystallization. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into different amine derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, various solvents depending on the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a stabilizer in various chemical reactions and as an intermediate in the synthesis of other complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers, coatings, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism by which n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine exerts its effects involves its interaction with various molecular targets. Its benzotriazole moiety allows it to act as a ligand, binding to metal ions and stabilizing them. This property is particularly useful in preventing corrosion and in catalysis. The compound can also interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

    n,n-Bis(2-ethylhexyl)acetamide: Another derivative with similar stabilizing properties.

    2-ethyl-N,n-bis(2-ethylhexyl)hexylamine: Known for its use in industrial applications as a stabilizer and corrosion inhibitor.

    Benzotriazole derivatives: A broad class of compounds with varying applications in chemistry and industry.

Uniqueness: n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine stands out due to its specific structure, which imparts unique stabilizing and reactive properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)-N-[(4-methylbenzotriazol-1-yl)methyl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4/c1-6-10-14-21(8-3)17-27(18-22(9-4)15-11-7-2)19-28-23-16-12-13-20(5)24(23)25-26-28/h12-13,16,21-22H,6-11,14-15,17-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTAIMJOUCYGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC(=C2N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868583
Record name 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80584-90-3, 94270-86-7
Record name 1-[N,N-Bis(2-ethylhexyl)aminomethyl]-4-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80584-90-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.254
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Record name N,N-BIS(2-ETHYLHEXYL)-4-METHYL-1H-BENZOTRIAZOLE-1-METHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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